![molecular formula C12H26Si2 B14450540 Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- CAS No. 78978-51-5](/img/structure/B14450540.png)
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with tert-butylchlorodimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in specialized reactors designed to handle the reactive nature of silanes.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Halosilanes and other substituted silanes.
Wissenschaftliche Forschungsanwendungen
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.
Wirkmechanismus
The mechanism of action of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex molecular structures. This property is exploited in various applications, including catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Another organosilicon compound used as a reducing agent and precursor to silyl ethers.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Utilized in the synthesis of various organosilicon compounds.
Uniqueness
Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
78978-51-5 |
|---|---|
Molekularformel |
C12H26Si2 |
Molekulargewicht |
226.50 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(3-trimethylsilylprop-2-ynyl)silane |
InChI |
InChI=1S/C12H26Si2/c1-12(2,3)14(7,8)11-9-10-13(4,5)6/h11H2,1-8H3 |
InChI-Schlüssel |
MZLUBGIGGWMLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


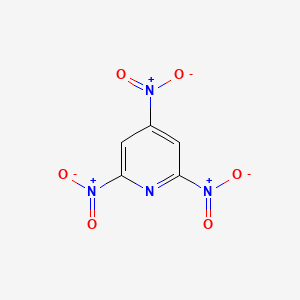
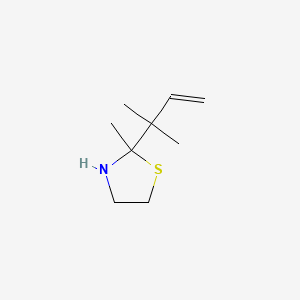
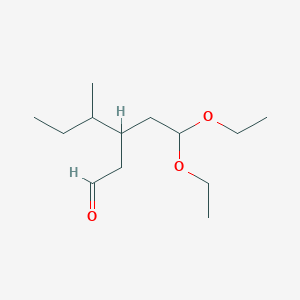
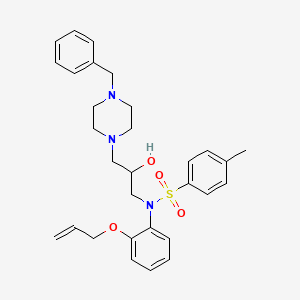
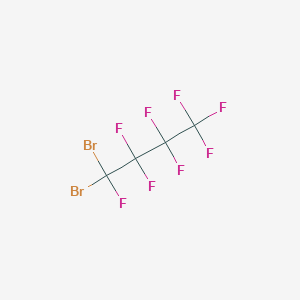

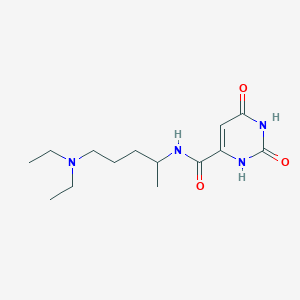
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
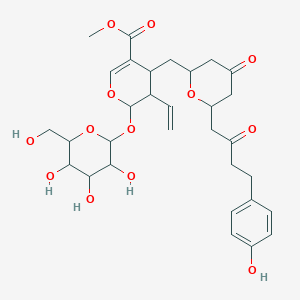
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
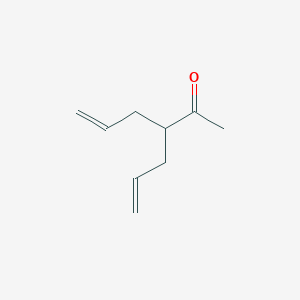
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

